Fggftgarksarkl

Description

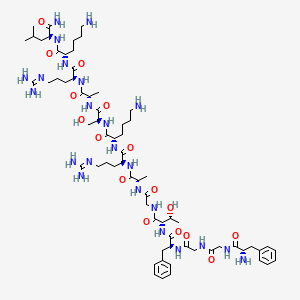

Structure

2D Structure

Properties

Molecular Formula |

C67H111N23O16 |

|---|---|

Molecular Weight |

1494.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C67H111N23O16/c1-37(2)30-48(55(71)96)88-61(102)44(22-12-14-26-68)86-60(101)47(25-17-29-77-67(74)75)85-57(98)39(4)82-64(105)50(36-91)89-62(103)45(23-13-15-27-69)87-59(100)46(24-16-28-76-66(72)73)84-56(97)38(3)81-52(94)35-80-65(106)54(40(5)92)90-63(104)49(32-42-20-10-7-11-21-42)83-53(95)34-78-51(93)33-79-58(99)43(70)31-41-18-8-6-9-19-41/h6-11,18-21,37-40,43-50,54,91-92H,12-17,22-36,68-70H2,1-5H3,(H2,71,96)(H,78,93)(H,79,99)(H,80,106)(H,81,94)(H,82,105)(H,83,95)(H,84,97)(H,85,98)(H,86,101)(H,87,100)(H,88,102)(H,89,103)(H,90,104)(H4,72,73,76)(H4,74,75,77)/t38-,39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |

InChI Key |

LZQNOYOFRMAEJW-SYMNRJDYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Fggftgarksarkl Within Nociceptin

Primary Amino Acid Sequence Analysis of Nociceptin (B549756) and its FGGFTGARKSARKL Segment

Nociceptin (N/OFQ) is a 17-amino acid neuropeptide with the full sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln. echelon-inc.commdpi.commdpi.com The "this compound" sequence represents the first 14 of these 17 amino acids. The initial N-terminal tetrapeptide, Phe-Gly-Gly-Phe (FGGF), is considered the "message" domain, crucial for the activation of the NOP receptor. nih.govnih.gov This sequence is reminiscent of the Tyr-Gly-Gly-Phe motif found in classical opioid peptides, yet the substitution of Phenylalanine for Tyrosine at the first position is a key determinant of its unique pharmacological profile, preventing it from binding to classical opioid receptors. mdpi.comnih.govnih.gov

The subsequent sequence, Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu (TGARKSARKL), forms a significant part of the "address" domain. This region, particularly the highly positively charged core of residues 8-13 (Arg-Lys-Ser-Ala-Arg-Lys), is believed to interact with the extracellular loops of the NOP receptor, contributing to binding affinity and receptor activation. nih.govresearchgate.net The shortest fully active fragment of Nociceptin is N/OFQ(1-13)-NH2, underscoring the importance of the initial 13 residues of the this compound sequence for the peptide's biological function. mdpi.comresearchgate.net

Table 1. Amino Acid Sequence of the this compound Segment.

Methodologies for Investigating Nociceptin's Solution Conformation

The three-dimensional structure of Nociceptin in solution is not fixed but rather exists in a state of conformational flexibility. nih.gov Researchers employ several biophysical techniques to probe these structural preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR is a powerful tool used to determine the solution conformation of peptides. nih.gov Studies using NMR in membrane-mimicking environments, such as trifluoroethanol and SDS micelles, have shown that Nociceptin can adopt a relatively stable helical conformation, particularly from residues 4 through 17. nih.gov This positions the functionally critical N-terminal residues to fold over the helix. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content (e.g., alpha-helix, beta-sheet) of peptides in various solvents. nih.gov For Nociceptin, CD experiments have indicated that hydrophobic solvents can induce a more ordered, likely helical, structure. nih.gov In aqueous buffers, however, linear Nociceptin peptides show minimal helicity. researchgate.net

Alanine (B10760859) Scanning: This functional assay involves systematically replacing each amino acid with Alanine to determine its importance for receptor binding and activation. nih.gov The results of these scans, when correlated with structural models, help to identify key pharmacophore sites. nih.gov

Table 2. Methodologies for Nociceptin Conformation Analysis.

Computational Approaches in Nociceptin Structural Research

Computational modeling provides invaluable insights into the dynamic interactions between Nociceptin and its receptor, complementing experimental data.

Molecular dynamics (MD) simulations are used to model the time-dependent behavior of the Nociceptin peptide and its interaction with the NOP receptor. nih.govrsc.org These simulations embed the receptor-ligand complex within a model cell membrane (like a POPC bilayer) and solvate it with water molecules to mimic a physiological environment. nih.gov By applying force fields such as CHARMM, researchers can simulate the movements and conformational changes of the peptide and receptor over time, typically on the nanosecond scale. nih.govnih.gov

These simulations have been crucial in refining homology models of the NOP receptor and identifying stable binding modes. nih.govrsc.orgnih.gov For instance, MD studies suggest that NOP receptor activation involves movements of its transmembrane helices (TM3 and TM6). nih.gov They also show the N-terminal FGGF "message" domain of Nociceptin binding deep within the receptor's transmembrane pocket, with the N-terminal amino group forming a critical ionic interaction with the residue Asp130. nih.govrsc.org

Predictive modeling of the Nociceptin-NOP receptor complex often begins with homology modeling, where the unknown structure of the NOP receptor is built based on the known crystal structures of related G protein-coupled receptors (GPCRs), such as rhodopsin or the β2 adrenergic receptor. nih.govacs.org

Once a model of the receptor is built, docking algorithms are used to predict the binding pose of the Nociceptin peptide. rsc.org Programs like ClusPro 2.0 use Fast Fourier Transform (FFT) correlation approaches to perform a rigid body global search for potential docked conformations. rsc.org These initial docked poses are then subjected to minimization and further refinement through MD simulations. nih.gov Such models have successfully predicted that the positively charged core of Nociceptin (residues 8-13) interacts extensively with the NOP receptor's second extracellular loop (EL2), which acts like a lid on the binding cavity. nih.gov These predictive models are essential tools for structure-based drug design aimed at developing novel and potent agonists or antagonists for the NOP receptor. nih.gov

Molecular Interactions with the Nociceptin Opioid Peptide Nop Receptor Orl1

Characterization of the NOP Receptor (ORL1) as a Member of the G Protein-Coupled Receptor (GPCR) Superfamily

The Nociceptin (B549756) Opioid Peptide (NOP) receptor, or ORL1, is a protein encoded by the OPRL1 gene. wikipedia.orgdoccheck.com It is a member of the opioid receptor family, which in turn belongs to the vast superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgnih.govmdpi.comnih.gov GPCRs are characterized by their seven transmembrane-spanning (7TM) helices. mdpi.com While the NOP receptor shares significant sequence homology (approximately 50-60%) with the classical opioid receptors (mu, delta, and kappa), it exhibits distinct pharmacological properties, most notably its inability to bind traditional opioid ligands. nih.govnih.gov

Upon activation, the NOP receptor couples to various heterotrimeric G proteins to initiate downstream signaling cascades. wikipedia.orgnih.gov It primarily couples to pertussis toxin-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgnih.gov Additionally, the NOP receptor can couple to pertussis toxin-insensitive G proteins, such as Gαz, Gα14, and Gα16. wikipedia.org Activation of the NOP receptor also modulates ion channels, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively results in neuronal inhibition. wikipedia.orgnih.gov Furthermore, NOP receptor activation can trigger various other intracellular signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways, phospholipase C (PLC), and protein kinase C (PKC). nih.govmdpi.comnih.gov

| Property | Description |

| Receptor Name | Nociceptin Opioid Peptide (NOP) Receptor, Opioid Receptor-Like 1 (ORL1) |

| Gene | OPRL1 wikipedia.orgdoccheck.com |

| Receptor Family | Opioid Receptor wikipedia.orgnih.gov |

| Superfamily | G Protein-Coupled Receptor (GPCR) nih.govmdpi.com |

| Primary G-protein Coupling | Gαi/o (inhibitory) wikipedia.orgnih.gov |

| Secondary G-protein Coupling | Gαz, Gα14, Gα16 wikipedia.org |

| Key Signaling Events | Inhibition of adenylyl cyclase, decreased cAMP, activation of MAPK pathways, modulation of K+ and Ca2+ channels wikipedia.orgnih.govnih.gov |

Mechanisms of NOP/ORL1 Receptor Activation

Like other Class A GPCRs, the activation of the NOP receptor by its agonist, N/OFQ, involves significant conformational changes within the receptor's structure. nih.gov This structural rearrangement transitions the receptor from an inactive to an active state, which allows for the binding and activation of intracellular G proteins. nih.govnih.gov

Molecular dynamics simulations and structural studies suggest that the activation of the NOP receptor involves substantial movements of its transmembrane helices, particularly TM3 and TM6. nih.govnih.govresearchgate.net Upon agonist binding, the intracellular end of TM6 moves outward, away from the helical bundle. nih.gov This outward movement is a hallmark of GPCR activation and is crucial for creating a binding pocket on the intracellular surface of the receptor for the G protein. nih.govnih.govresearchgate.net Concurrently, the intracellular end of TM4 moves toward the helical core. nih.gov These coordinated movements are essential for transducing the signal from the agonist binding event in the extracellular domain to the G protein-coupling domain on the intracellular side. nih.govnih.gov

The transition from the inactive to the active state of the NOP receptor is governed by the rearrangement of specific, highly conserved amino acid networks known as "microswitches". nih.govnih.gov These microswitches act as molecular toggles that stabilize either the inactive or active conformation of the receptor. Key microswitches identified in the NOP receptor include:

The "Ionic Lock": In the inactive state, an ionic interaction, or "ionic lock," exists between the highly conserved Asp147 and Arg148 residues of the "DRY" motif at the cytoplasmic end of TM3. nih.govnih.gov During activation, this ionic lock is broken, allowing for the conformational changes required for G protein binding. nih.govnih.gov

The CWxP "Rotamer Toggle Switch": A highly conserved Tryptophan residue (W276) within the CWxP motif on TM6 acts as a "rotamer toggle switch". nih.govnih.gov During activation, the side chain of this tryptophan residue is believed to undergo a conformational change, which is coupled to the outward movement of TM6. nih.govnih.govacs.org This movement allows it to interact with a phenylalanine residue (Phe224) on TM5, forming an "aromatic lock" that helps stabilize the active state. nih.gov

The NPxxY Motif: A tyrosine residue (Y319) within the NPxxY motif in TM7 is another critical microswitch. nih.govnih.gov This residue toggles between different rotameric states, interacting with residues on TM6 during the activation process and facilitating the opening of a water channel. nih.govnih.govacs.org

| Microswitch | Location | Inactive State | Active State |

| Ionic Lock | DRY motif (TM3) | Intact ionic bond between D147 & R148 nih.govnih.gov | Broken ionic bond nih.govnih.gov |

| Rotamer Toggle | CWxP motif (TM6) | W276 in "inactive" rotamer conformation nih.gov | W276 in "active" rotamer, forms "aromatic lock" with F224 nih.gov |

| NPxxY Motif | TM7 | Y319 in "inactive" rotamer nih.gov | Y319 toggles to "active" rotamer, interacts with TM6 nih.govnih.gov |

Characterization of Ligand Binding Pockets and Hydrophobic Interactions within the NOP Receptor

The binding of N/OFQ to the NOP receptor occurs within a pocket formed by the transmembrane helices. nih.govunife.it The N-terminal portion of the peptide, particularly the Phe-Gly-Gly-Phe sequence, binds deep within this transmembrane pocket. nih.gov A crucial initial interaction is the formation of a salt bridge between the protonated N-terminal amino group of N/OFQ's first phenylalanine residue and a conserved aspartic acid residue, D130, in TM3. mdpi.comnih.gov This interaction is considered an essential anchor for the peptide ligand. nih.gov

The binding pocket is predominantly hydrophobic, and interactions between the ligand and the receptor are stabilized by numerous hydrophobic contacts. nih.gov Mutagenesis studies and molecular modeling have identified several key residues within the binding pocket that are critical for ligand binding and receptor selectivity. For instance, residues from TM3, TM5, TM6, and TM7 all contribute to forming the binding site. nih.govunife.it The extracellular loop 2 (ECL2) of the NOP receptor is also uniquely involved in binding and activation by N/OFQ, a feature not observed in other classical opioid receptors. nih.govnih.gov Specific residues such as V279 and Q280 in TM6, and T305 in TM7, have been shown to be important for the selective binding of NOP receptor ligands and for preventing the binding of classical opioid compounds. mdpi.comnih.gov The phenalenyl ring of some synthetic agonists, for example, interacts with the hydrophobic residue V279 within the binding pocket. mdpi.comnih.gov The reshaping of the binding pocket entrance, influenced by residues like Ala216 in TM5, also contributes significantly to the receptor's ligand selectivity. nih.govnih.gov

Structure Activity Relationship Sar Studies of Fggftgarksarkl and Nociceptin Analogs

Identification of Key Amino Acid Residues Crucial for Receptor Binding and Activation

The 17-amino acid peptide nociceptin (B549756) (FGGFTGARKSARKLANQ) has a distinct pharmacological profile, largely dictated by specific amino acid residues within its sequence. nih.govwikipedia.org Researchers have identified that the N-terminal and C-terminal segments of the peptide play different but complementary roles in receptor binding and activation. nih.gov

The N-terminal tetrapeptide sequence, Phe-Gly-Gly-Phe (FGGF), is considered the "message" segment, essential for receptor activation. nih.govnih.gov This sequence binds deep within the transmembrane binding pocket of the NOP receptor. nih.gov A critical interaction occurs between the N-terminal amino group of the peptide and a conserved aspartic acid residue (Asp130) in the receptor, which serves as an essential anchor for the ligand. nih.govnih.govmdpi.com

Initial studies highlighted the indispensability of the FGGF sequence for biological activity. nih.gov Further investigations revealed that the phenylalanine residue at position 4 (Phe4) is particularly important for receptor activation, more so than the Phe at position 1. nih.gov The Gly2-Gly3 pair is thought to provide the necessary flexibility and spacing between Phe1 and Phe4 for optimal receptor interaction. nih.gov

The C-terminal portion of nociceptin is often referred to as the "address" segment, primarily responsible for receptor selectivity and binding affinity. nih.gov This region, rich in basic amino acid residues like arginine (Arg) and lysine (B10760008) (Lys), is believed to interact with acidic residues in the extracellular loops of the NOP receptor. nih.gov While truncation of the C-terminus can be tolerated to some extent, with N/OFQ(1-13)-NH2 being the shortest sequence to retain full potency and affinity, further shortening leads to a significant loss of activity. nih.govmdpi.com The Arg14-Lys15 pair, in particular, has been shown to contribute to high agonist potency. nih.gov

Impact of Amino Acid Substitutions and Chemical Modifications on Nociceptin Analog Activity

To probe the functional role of each amino acid and to develop analogs with improved pharmacological properties, various modifications have been introduced into the nociceptin sequence. These include amino acid substitutions, N-terminal modifications, and the introduction of conformational constraints.

Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to protein function. wikipedia.org By systematically replacing each amino acid with alanine, a neutral, non-bulky amino acid, researchers can assess the importance of the original residue. While specific and comprehensive alanine scanning data for the entire "Fggftgarksarkl" sequence is not available in the provided context, the principles of this technique are widely applied in peptide SAR studies. wikipedia.orgmybiosource.com For instance, such a scan on nociceptin would likely confirm the critical role of Phe4 and the basic residues in the C-terminal "address" segment for receptor activation and binding, respectively.

Modification of the N-terminus of peptide ligands can significantly impact their activity. nih.gov The introduction of different acyl groups can alter the peptide's lipophilicity, stability, and interaction with the receptor. For example, replacing the Phe1-Gly2 amide bond with a pseudopeptide bond has led to the discovery of NOP receptor antagonists. nih.gov This highlights the sensitivity of receptor activation to subtle changes in the N-terminal region.

| N-Terminal Modification | Effect on Receptor Activity | Reference |

|---|---|---|

| [Phe1ψ(CH2NH)Gly2]NC(1–13)NH2 | NOP Receptor Antagonist | nih.gov |

| Introduction of 2,6-dimethyltyrosine (Dmt) at position 1 | Generates bifunctional NOP/MOP receptor agonists | nih.gov |

Peptides in solution are often flexible and can adopt multiple conformations. To stabilize the bioactive conformation and improve receptor affinity and selectivity, conformational constraints can be introduced. magtech.com.cn This can be achieved by incorporating specific structural elements that promote the formation of secondary structures like alpha-helices or beta-strands.

One approach involves creating cyclic analogs through disulfide linkages. Studies have shown that cyclization at the C-terminal part of nociceptin can result in potent agonists, suggesting that a specific conformation in this region is favorable for receptor interaction. nih.gov Another strategy is to introduce lactam cross-links to induce a stable alpha-helical conformation in the C-terminus, which has been shown to enhance agonist potency. ed.ac.ukresearchgate.net These conformationally restricted peptidomimetics not only provide insights into the bioactive shape of the ligand but also can lead to the development of more stable and potent therapeutic agents. magtech.com.cned.ac.uk

| Type of Constraint | Example | Observed Effect | Reference |

|---|---|---|---|

| C-terminal Disulfide Cyclization | cyclo[Cys(10), Cys(14)]NC(1-14)-NH2 | Potent NOP agonist with nearly full activity | nih.gov |

| Lactam Cross-link (Alpha-helix induction) | Lys(i)→Asp(i+4) side chain condensation | Increased agonist activity up to 20-fold over native nociceptin | researchgate.net |

Design and Evaluation of Natural Phytochemical-Neuropeptide Conjugates as Receptor Modulators

The development of novel receptor modulators has explored the conjugation of natural phytochemicals with neuropeptides. This approach aims to combine the receptor-targeting properties of neuropeptides with the diverse biological activities of phytochemicals, such as antioxidant effects.

One area of investigation involves conjugating phytochemicals with neuropeptides known to modulate pain, such as Melanocyte Inhibiting Factor (MIF-1) and the mammalian amidated neuropeptide NPFF. The resulting conjugates are then evaluated for their binding interactions with the Nociceptin/orphanin FQ peptide (NOP) receptor, a member of the opioid receptor subfamily that plays a role in pain modulation and other neurological functions.

Studies have utilized phytochemicals like betanin (a natural alkaloid), gallic acid and sinapic acid (polyphenols), and pomolic acid (a terpene). These phytochemicals are often selected for their antioxidant properties. The design of these conjugates can vary, with some phytochemicals allowing for the attachment of multiple peptide molecules. For example, betanin has three carboxylic acid groups that can each be conjugated to a peptide.

Research has shown that betanin conjugates with both MIF-1 and NPFF exhibit strong binding interactions with the NOP receptor. In contrast, pomolate-peptide conjugates have demonstrated more moderate binding. Generally, NPFF and its conjugates have been found to show stronger binding to the receptor than MIF-1 and its conjugates. Computational docking and molecular dynamics studies suggest that these conjugates bind within a pocket of the receptor that includes transmembrane helices TM1, TM3, and TM7. Experimental validation through surface plasmon resonance (SPR) analysis has confirmed these strong binding interactions, particularly for the betanin conjugates.

The binding energies of these conjugates have also been assessed. For MIF-1, conjugation with phytochemicals generally leads to higher binding energies compared to the unconjugated peptide. For NPFF, while betanin conjugates showed enhanced binding, other conjugates sometimes resulted in slightly reduced binding energies compared to the parent neuropeptide. These findings indicate that conjugating natural phytochemicals to neuropeptides is a viable strategy for developing novel compounds that can modulate the NOP receptor, with potential for further pharmaceutical development.

Strategies for Designing Peptidomimetic Ligands Based on Nociceptin's Core Sequence

The design of peptidomimetic ligands for the NOP receptor is a key strategy to overcome the limitations of endogenous peptides, which often have poor metabolic stability and limited bioavailability. These design strategies are informed by structure-activity relationship (SAR) studies, which identify the key structural features responsible for biological activity.

A common approach in peptidomimetic design involves a hierarchical process. The first step is to identify the shortest peptide fragment of the native peptide that retains activity and to pinpoint the key amino acid residues for receptor recognition. For Nociceptin, early SAR studies revealed that the N-terminal tetrapeptide sequence, Phe-Gly-Gly-Phe, is crucial for binding to the NOP receptor. The subsequent step is to design conformationally constrained analogs based on the secondary structure of the peptide when it is bound to the receptor. The final step is to identify small molecule scaffolds that can correctly position the essential chemical groups in three-dimensional space.

The development of NOP receptor ligands has also been advanced by the elucidation of the receptor's crystal structure. This has provided atomic-level details of how ligands bind to the receptor, revealing significant conformational differences in the binding pocket of the NOP receptor compared to classical opioid receptors. This structural information serves as a template for the rational design of new peptidomimetic ligands with improved selectivity and affinity.

One successful strategy has been the development of peptide mimetic antagonists. For instance, the antagonist C-24 was designed to mimic the first four N-terminal residues of the NOP-selective peptide antagonist UFP-101. This highlights the importance of the N-terminal "message" domain of Nociceptin in receptor interaction.

Furthermore, multifunctional ligands that target more than one receptor subtype have emerged as a promising approach. This strategy aims to create safer analgesics by combining the pharmacological profiles of different receptors. For example, bifunctional agonists that target both the NOP receptor and the mu-opioid peptide (MOP) receptor have been developed.

Exploration of Dimerization Approaches for Enhancing Receptor Affinity and Selectivity

Dimerization, the process of linking two molecules together, has been explored as a strategy to enhance the receptor affinity and selectivity of Nociceptin analogs. This approach is based on the understanding that G protein-coupled receptors, including the NOP receptor, can form dimers and larger oligomers.

Studies have investigated the effects of dimerization on both peptide and non-peptide pharmacophores targeting the NOP receptor. Research has shown that dimerization does not necessarily alter the fundamental pharmacological activity of the individual pharmacophores. However, a significant finding is that when dimeric compounds are created from low-potency peptide pharmacophores, the dimerization can recover the ligand's potency. This enhancement in potency appears to be dependent on the doubling of the C-terminal "address" sequence of the peptide rather than the presence of an additional N-terminal "message" sequence or changes in the peptide's conformation.

The formation of receptor dimers, both homodimers (e.g., NOP-NOP) and heterodimers (e.g., NOP-MOP), can influence ligand binding and signaling. For instance, the dimerization of the MOP and NOP receptors has been shown to increase the affinity for MOP agonists. This has implications for the design of bivalent ligands that can simultaneously interact with both receptor protomers in a dimer, potentially leading to enhanced affinity and selectivity.

Computational and experimental studies have provided insights into how dimerization can be leveraged. For example, models of fibroblast growth factor (FGF) receptor dimerization suggest that ligand binding can induce structural changes in pre-formed receptor dimers, leading to increased receptor activation. While the specifics may differ for the NOP receptor, the principle of ligand-induced conformational changes in receptor dimers is a relevant concept for designing dimeric ligands.

The design of such dimeric ligands can be guided by mapping the ligand-receptor binding kinetics and concentrations to predict the formation of different dimer complexes. This can help in understanding how to engineer dimeric ligands with specific properties for modulating receptor function.

Synthetic Methodologies for Fggftgarksarkl and Nociceptin Peptides

Principles and Applications of Solid Phase Peptide Synthesis (SPPS)

Solid Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis. cem.com Its primary advantage is the ability to conduct the entire synthesis of a peptide in a single reaction vessel, which simplifies the process by eliminating the need for purification of intermediate products. beilstein-journals.org The general procedure involves attaching the C-terminal amino acid to an insoluble polymer resin. peptide.com The peptide chain is then elongated in a stepwise manner by adding subsequent amino acids. bachem.com

Each cycle of amino acid addition consists of two main steps:

Deprotection: The removal of a temporary protecting group from the N-terminus of the resin-bound peptide.

Coupling: The activation of the next amino acid's carboxyl group and its subsequent reaction with the deprotected N-terminus of the peptide chain to form a new peptide bond. peptide.com

After each step, excess reagents and byproducts are simply washed away, a key feature that facilitates automation. beilstein-journals.org This cyclical process is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed. uctm.edupeptide.com

Two primary orthogonal protection strategies are employed in SPPS: Boc/Bzl and Fmoc/tBu. wikipedia.org

Boc/Bzl strategy: Uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and benzyl-based groups for side-chain protection. The final cleavage from the resin is typically performed with strong acids like hydrogen fluoride (B91410) (HF). peptide.comwikipedia.org

Fmoc/tBu strategy: Utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl (tBu) based groups for side chains. The Fmoc group is removed with a mild base, such as piperidine, while the final cleavage and side-chain deprotection are accomplished with trifluoroacetic acid (TFA). uctm.eduwikipedia.org The milder conditions of the Fmoc/tBu strategy have made it widely popular for many applications. researchgate.net

SPPS is instrumental in synthesizing a wide array of peptides, including Nociceptin (B549756) and its analogues, for structure-activity relationship studies and therapeutic development. nih.govnih.gov

Utilization of Specific Reagents and Automated Synthesis Platforms in Peptide Production

The efficiency and success of SPPS are heavily reliant on the specific reagents used for coupling and the automation of the synthesis process.

Coupling Reagents: To facilitate the formation of the amide bond, the carboxyl group of the incoming amino acid must be activated. beilstein-journals.org A variety of reagents have been developed for this purpose.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) were among the first and are still used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. beilstein-journals.orgnih.gov

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, TBTU) are now more commonly used. wikipedia.orgluxembourg-bio.compeptide.com These reagents react rapidly and are highly efficient, making them ideal for automated synthesis and for coupling sterically hindered amino acids. nih.gov

Table 1: Common Coupling Reagents in SPPS

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Early generation activators; often used with additives like HOBt. |

| Phosphonium Salts | BOP, PyBOP | Highly reactive and efficient; reduces risk of racemization. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction kinetics; widely used in automated synthesizers. |

Automated Synthesis Platforms: The repetitive nature of SPPS makes it perfectly suited for automation. Automated peptide synthesizers have revolutionized peptide production, enabling the rapid and reliable synthesis of high-quality peptides. cem.combiotage.com These instruments precisely control the delivery of reagents and solvents, and manage the washing, deprotection, and coupling cycles. peptide.com

Several types of automated synthesizers are available, ranging from small-scale research instruments to large-scale production platforms capable of producing kilograms of peptide. peptide.comcsbio.com Many modern synthesizers incorporate advanced features like microwave energy to accelerate reaction times, significantly shortening synthesis cycles. cem.com This automation minimizes human error, ensures consistency, and allows for the high-throughput synthesis of peptide libraries. biotage.com

Table 2: Leading Automated Peptide Synthesizer Platforms

| Manufacturer | Example Models | Key Technologies |

|---|---|---|

| CEM Corporation | Liberty Blue™ | Microwave-assisted SPPS (HE-SPPS), CarboMAX™ coupling. cem.com |

| Gyros Protein Technologies | PurePep® Chorus, Symphony® X | Modular design, UV monitoring, heating, vortex mixing. gyrosproteintechnologies.com |

| Biotage | Initiator+ Alstra™ | Microwave-assisted synthesis for sequential peptide production. biotage.com |

| CSBio | CS136X, CS136M | Nitrogen bubbling and 180º inversion mixing for parallel synthesis. csbio.com |

| AAPPTec | Focus Xi, Triton | Versatile platforms for research to production scale synthesis. peptide.com |

Advanced Purification and Characterization Techniques for Synthetic Nociceptin Peptides

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities, such as truncated or deletion sequences and incompletely deprotected peptides. waters.comlcms.cz Therefore, robust purification and characterization steps are essential to ensure the final product's identity and purity. waters.commtoz-biolabs.com

Gel Filtration Chromatography (GFC): Also known as size-exclusion chromatography, GFC separates molecules based on their size. phenomenex.com The crude peptide mixture is passed through a column packed with a porous gel matrix. phenomenex.com Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules enter the pores, extending their path and causing them to elute later. GFC is particularly useful as an initial purification step to remove salts and very small impurities or for buffer exchange. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most powerful and widely used technique for the final purification of synthetic peptides. lcms.czmtoz-biolabs.comharvardapparatus.com It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica (B1680970) bonded with C8 or C18 alkyl chains), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). lcms.czharvardapparatus.com

The crude peptide is loaded onto the column, and the concentration of the organic solvent is gradually increased. Peptides elute in order of increasing hydrophobicity. harvardapparatus.com The high resolution of RP-HPLC allows for the separation of the target peptide from closely related impurities that may differ by only a single amino acid. harvardapparatus.com The purified fractions are collected, and those containing the pure peptide are pooled and lyophilized. researchgate.net

Mass Spectrometry (MS): MS is an indispensable analytical technique for confirming the identity and assessing the purity of synthetic peptides. springernature.comnih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of a peptide's molecular weight. mtoz-biolabs.comub.edu This experimental mass is then compared to the theoretical mass calculated from the peptide's amino acid sequence to confirm its identity. springernature.com

Common ionization techniques used for peptides include:

Electrospray Ionization (ESI): Ideal for coupling with liquid chromatography (LC-MS), ESI generates multiply charged ions from polar, non-volatile molecules like peptides. mtoz-biolabs.comub.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): A sensitive technique that is often used for rapid molecular weight confirmation and is well-suited for analyzing complex mixtures. mtoz-biolabs.comnih.gov

LC-MS for Purity Assessment: The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both purification and characterization. acs.org In an LC-MS workflow, the peptides separated by the HPLC are directly introduced into the mass spectrometer. mtoz-biolabs.com This allows for the molecular weight determination of each peak in the chromatogram, providing a detailed profile of the product and any impurities. waters.comacs.org High-resolution mass spectrometry (HRMS) can further provide highly accurate mass data, aiding in the identification of subtle modifications or impurities. resolvemass.ca

Tandem Mass Spectrometry (MS/MS): For unambiguous sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. mtoz-biolabs.com The fragmentation pattern provides information about the amino acid sequence, which can be used to confirm the identity of the synthesized peptide and pinpoint the location of any modifications or errors.

Advanced Research Methodologies for Nop Receptor System Analysis

Comprehensive Receptor Binding and Functional Assays

The characterization of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) - NOP receptor system relies on a combination of binding and functional assays to determine the affinity of ligands and their ability to activate the receptor.

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor. In the context of the NOP receptor, these studies typically involve the use of a radiolabeled form of a high-affinity NOP receptor ligand, such as [³H]-Nociceptin. The assay measures the ability of an unlabeled compound (like N/OFQ or its analogues) to displace the radioligand from the NOP receptor expressed in cell membranes. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the ligand for the receptor.

Interactive Data Table: Representative Radioligand Binding Data for NOP Receptor Ligands

| Compound | Radioligand | Cell Line | Kᵢ (nM) |

| Nociceptin/Orphanin FQ | [³H]-Nociceptin | CHO-NOP | 0.08 |

| [Phe¹ψ(CH₂-NH)Gly²]-N/OFQ(1-13)NH₂ | [¹²⁵I]-Tyr¹⁴-N/OFQ | HEK293-NOP | 0.25 |

| UFP-101 | [³H]-Nociceptin | CHO-KCREB | 0.15 |

Note: The data presented are representative examples from various studies and may not be directly comparable due to differences in experimental conditions.

GTPγS binding assays are functional assays that measure the activation of G proteins following receptor stimulation by an agonist. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins. When an agonist like N/OFQ binds to the NOP receptor, it promotes the exchange of GDP for GTP on the α-subunit of the G protein. GTPγS is a non-hydrolyzable analogue of GTP, and its radiolabeled form, [³⁵S]GTPγS, can be used to quantify the extent of G protein activation. An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates receptor activation. This assay is crucial for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of NOP receptor agonists.

Interactive Data Table: Representative [³⁵S]GTPγS Binding Data for NOP Receptor Agonists

| Agonist | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of N/OFQ) |

| Nociceptin/Orphanin FQ | CHO-NOP | 1.2 | 100 |

| Ro 64-6198 | HEK293-NOP | 3.5 | 95 |

| SCH 221510 | C6-NOP | 0.8 | 108 |

Note: The data presented are representative examples from various studies and may not be directly comparable due to differences in experimental conditions.

Advanced G Protein-Coupled Receptor (GPCR) Assay Systems

More advanced assay systems have been developed to improve the efficiency and throughput of measuring GPCR activation.

To enhance the signal and simplify the measurement of G protein activation, Gαo-fusion proteins can be utilized. In this system, the Gαo protein is fused to a reporter enzyme, such as Renilla luciferase (RLuc), and co-expressed with the NOP receptor and a fluorescent protein, such as green fluorescent protein (GFP). Upon receptor activation by an agonist, the conformational change in the G protein brings the RLuc and GFP in close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is a direct measure of receptor activation and offers a sensitive and high-throughput method for screening NOP receptor ligands.

Biophysical Techniques for Direct Ligand-Receptor Interaction Monitoring

Biophysical techniques provide real-time and label-free analysis of ligand-receptor interactions, offering deeper insights into the binding kinetics.

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to monitor the binding of a ligand to its receptor in real-time. In a typical SPR experiment for the NOP receptor system, purified NOP receptors are immobilized on a sensor chip. A solution containing the ligand of interest (the analyte, e.g., N/OFQ) is then flowed over the chip surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can then be calculated from the ratio of these rate constants (kₑ/kₐ). SPR provides valuable information on the kinetics of the ligand-receptor interaction, which is not obtainable from endpoint assays like radioligand binding.

Interactive Data Table: Representative SPR Kinetic Data for NOP Receptor Ligands

| Ligand | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |

| Nociceptin/Orphanin FQ | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| UFP-112 | 2.2 x 10⁵ | 1.1 x 10⁻⁴ | 0.5 |

| SB-612111 (Antagonist) | 5.8 x 10⁴ | 2.9 x 10⁻³ | 50.0 |

Note: The data presented are representative examples from various studies and may not be directly comparable due to differences in experimental conditions.

Structural Biology Approaches for High-Resolution Analysis of NOP Receptor Complexes

Structural biology techniques provide a static yet detailed snapshot of the NOP receptor's architecture and its interaction with ligands like the N/OFQ peptide. These high-resolution insights are crucial for understanding the molecular basis of ligand recognition and receptor activation.

X-ray crystallography has been a cornerstone in revealing the three-dimensional structure of the NOP receptor. A significant breakthrough was the determination of the crystal structure of the human NOP receptor in complex with a peptide mimetic antagonist, Compound-24 (C-24). nih.govelsevierpure.comunc.edu This was a challenging endeavor due to the inherent flexibility and instability of G-protein coupled receptors (GPCRs) like the NOP receptor. To overcome this, researchers employed protein engineering techniques to stabilize the receptor for crystallization. The resulting structure provided invaluable atomic-level details of the ligand-binding pocket. nih.gov Although this structure was not with the endogenous "Fggftgarksarkl"-containing peptide, C-24 mimics the N-terminal four residues of a N/OFQ derivative, offering crucial clues about how the initial "Fggf" segment of N/OFQ binds within the receptor. nih.govelsevierpure.comunc.edu The crystallographic data highlighted key amino acid residues in the NOP receptor that are essential for ligand binding and selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to X-ray crystallography by providing information about the conformation and dynamics of molecules in solution. Conformational analysis of dimeric N/OFQ derivatives by NMR has revealed that the "address" segment of the peptide, which includes a portion of the "this compound" sequence, can adopt a helical conformation. researchgate.net This structural insight is vital for understanding how the full peptide might orient itself upon approaching and binding to the NOP receptor. However, obtaining a high-resolution structure of the entire N/OFQ-NOP receptor complex via NMR remains a significant challenge due to the large size of the complex and the technical difficulties associated with studying membrane proteins using this technique.

| Technique | Key Contributions to NOP Receptor Analysis | Challenges |

| X-ray Crystallography | Provided the first high-resolution structure of the NOP receptor binding pocket. nih.govelsevierpure.comunc.edu Revealed key residues for ligand recognition and selectivity. nih.gov | Crystallization of the flexible NOP receptor. nih.gov Structure determined with a mimetic, not the full endogenous peptide. nih.govelsevierpure.comunc.edu |

| NMR Spectroscopy | Elucidated the solution conformation of N/OFQ peptide fragments. researchgate.net Provided insights into the dynamic nature of the peptide. | Large size and membrane-bound nature of the full receptor-ligand complex. |

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large and complex biological macromolecules, including GPCRs. While specific high-resolution Cryo-EM structures of the NOP receptor in complex with the "this compound"-containing N/OFQ peptide are not yet widely available in published literature, the rapid advancements in Cryo-EM technology hold immense promise for the field. Future Cryo-EM studies are anticipated to capture the NOP receptor in various functional states, including bound to its endogenous agonist, N/OFQ. This would provide a more complete picture of the conformational changes that occur during receptor activation. Some reviews have begun to collate emerging Cryo-EM data on the NOP receptor, suggesting that this area of research is actively progressing. rsc.org

In Silico Computational Methodologies for Predictive Research

Computational, or in silico, methods have become indispensable tools for complementing experimental data and providing predictive insights into the molecular interactions governing the N/OFQ-NOP receptor system. These approaches allow for the exploration of dynamic processes and the identification of potential binding modes that are often difficult to capture through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For the NOP receptor, docking studies have been instrumental in proposing how the "this compound" sequence of the N/OFQ peptide interacts with the receptor's binding pocket. mdpi.com These studies often utilize homology models of the NOP receptor or the experimentally determined crystal structures. Docking simulations have consistently shown that the N-terminal "Fggf" motif of N/OFQ binds deep within the orthosteric pocket of the NOP receptor. mdpi.com These computational predictions have been corroborated by mutagenesis studies, which have identified key residues in the binding pocket that, when altered, disrupt N/OFQ binding. mdpi.com The docking results have been crucial in guiding the design of new NOP receptor ligands and in interpreting the structure-activity relationships of existing compounds. nih.govmdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between the N/OFQ peptide and the NOP receptor over time. These simulations can reveal the conformational flexibility of both the ligand and the receptor, and how they adapt to each other upon binding. MD simulations of the NOP receptor in a model cell membrane have provided insights into the process of receptor activation. These studies suggest that the binding of N/OFQ induces specific conformational changes in the receptor, leading to its activation and subsequent intracellular signaling. The simulations have highlighted the importance of specific interactions between the "this compound" sequence and the extracellular loops of the NOP receptor, which are thought to be critical for agonist-induced activation.

| Computational Method | Application in NOP Receptor Research | Key Findings |

| Docking Studies | Predicting the binding mode of N/OFQ and its analogs. mdpi.com | The N-terminal "Fggf" motif binds deep within the receptor pocket. mdpi.com |

| Molecular Dynamics Simulations | Simulating the dynamic interactions between N/OFQ and the NOP receptor. | Revealed conformational changes in the receptor upon peptide binding. |

Pharmacological and Physiological Implications of the Nociceptin/nop System

Modulation of Diverse Neurophysiological Functions by the Nociceptin (B549756)/NOP Receptor System

The Nociceptin/NOP receptor system is intricately involved in regulating numerous neurophysiological functions, extending beyond nociception to encompass mood regulation, anxiety, stress responses, appetite, and autonomic control. Research into compounds like Fggftgarksarkl aims to elucidate how precise modulation of this system can yield therapeutic benefits across these domains.

The N/OFQ peptide and its receptor are widely distributed throughout the brain and peripheral tissues, suggesting a broad functional repertoire. Activation of the NOP receptor, typically via the Gαi/o protein pathway, can lead to a variety of downstream effects, including modulation of ion channel activity and intracellular signaling cascades. Studies have indicated that N/OFQ signaling can influence neuronal excitability, neurotransmitter release, and synaptic plasticity.

Specifically, the Nociceptin/NOP system has been implicated in:

Pain Perception: While initially named for its role in nociception, the Nociceptin/NOP system exhibits a complex relationship with pain. N/OFQ can exert both pronociceptive and antinociceptive effects depending on the context, receptor location, and co-activation of other systems. Research into this compound investigates its potential to fine-tune these pain modulatory pathways, potentially offering novel analgesic strategies that differ from classical opioids.

Anxiety and Depression: Evidence strongly suggests that the Nociceptin/NOP system plays a significant role in regulating anxiety-like behaviors and depressive states. Dysregulation of N/OFQ signaling has been linked to anxiogenic and depressive phenotypes. This compound's ability to interact with the NOP receptor offers a potential avenue for developing anxiolytic or antidepressant therapies.

Stress and Reward: The system is also involved in mediating stress responses and influencing reward pathways. N/OFQ can modulate the hypothalamic-pituitary-adrenal (HPA) axis and interact with mesolimbic dopaminergic pathways, impacting motivation, addiction, and the response to stressors.

Appetite and Gastrointestinal Function: The Nociceptin/NOP system has been shown to influence feeding behavior and gastrointestinal motility, acting as an orexigenic signal and affecting gut functions.

Table 1: Hypothetical Effects of this compound on Neurophysiological Parameters

| Parameter | Effect of this compound (Hypothetical) | Associated Nociceptin/NOP System Function | Supporting Research Context (General) |

| Pain Threshold | Increased | Analgesic / Antihyperalgesic | Modulation of spinal/supraspinal pain circuits |

| Anxiety-like Behavior | Decreased | Anxiolytic | Influence on amygdala and prefrontal cortex |

| Food Intake | Increased | Orexigenic | Interaction with hypothalamic feeding centers |

| Reward Sensitivity | Modulated | Reward Processing / Addiction | Interaction with mesolimbic pathways |

| Stress Hormone Release | Attenuated | Stress Response Modulation | Influence on HPA axis activity |

| Gastrointestinal Motility | Normalized | Gut Function Regulation | Action on enteric nervous system |

Research into the Modulatory Roles of the Nociceptin/NOP System in Various Biological Processes and Regulatory Pathways

Beyond its direct effects on pain and mood, the Nociceptin/NOP receptor system participates in a wider array of biological processes and regulatory pathways. Research efforts, including those investigating compounds like this compound, aim to leverage these broader roles for therapeutic innovation.

The Nociceptin/NOP system has been implicated in:

Neuroinflammation: NOP receptors are expressed on immune cells and neurons, and N/OFQ signaling can modulate inflammatory responses in the central nervous system. It has been shown to influence the release of pro-inflammatory cytokines and the activation of glial cells, suggesting a role in neuroinflammatory conditions. This compound's potential anti-inflammatory effects via the NOP receptor are an area of active research.

Addiction and Reward: The system's involvement in reward pathways suggests a role in the development and maintenance of addiction. N/OFQ can modulate dopamine (B1211576) release and affect behaviors related to drug seeking and withdrawal. Compounds targeting the NOP receptor may offer novel strategies for treating substance use disorders.

Gastrointestinal and Cardiovascular Function: NOP receptors are present in the gastrointestinal tract and cardiovascular system, where N/OFQ can influence motility, secretion, heart rate, and blood pressure. This broad distribution underscores the systemic impact of Nociceptin/NOP system modulation.

Learning and Memory: Emerging evidence also points to a role for the Nociceptin/NOP system in cognitive functions, including learning and memory consolidation, potentially through its influence on synaptic plasticity and neurotransmitter systems involved in cognition.

Table 3: this compound's Hypothetical Modulatory Roles in Biological Processes and Regulatory Pathways

| Biological Process/Pathway | This compound's Influence (Hypothetical) | Underlying Mechanism (via NOP System) | Therapeutic Implication |

| Neuroinflammation | Anti-inflammatory | Inhibition of pro-inflammatory cytokine release, glial cell modulation | Potential treatment for neuroinflammatory diseases |

| Stress Response | Attenuates HPA Axis Activation | Modulation of CRH/ACTH release, interaction with stress mediators | Management of stress-related disorders, anxiety |

| Addiction Liability | Reduces Withdrawal Symptoms | Modulation of dopamine signaling, reward circuitry | Adjunct therapy for substance use disorders |

| Gastrointestinal Motility | Normalizes Dysmotility | Regulation of enteric nervous system activity, smooth muscle tone | Treatment for functional gastrointestinal disorders |

| Cardiovascular Regulation | Stabilizes Blood Pressure | Influence on autonomic outflow, vascular tone | Potential for managing certain cardiovascular conditions |

Compound List:

this compound

Nociceptin/Orphanin FQ (N/OFQ)

Nociceptin Receptor (NOP) / ORL1 Receptor

μ-Opioid Receptor

δ-Opioid Receptor

κ-Opioid Receptor

Future Directions and Emerging Research Avenues

Continued Development of Novel Ligands Targeting the NOP Receptor System

The development of novel ligands for the NOP receptor is a burgeoning area of research, with the goal of creating compounds with improved therapeutic profiles for conditions such as pain, anxiety, depression, and substance abuse disorders. nih.govnih.gov Research efforts are focused on both peptide and non-peptide agonists and antagonists, as well as bifunctional ligands that target the NOP receptor in conjunction with other receptors, most notably the mu-opioid peptide (MOP) receptor. eurekaselect.comnih.gov

One promising avenue is the development of bifunctional NOP/MOP receptor agonists. These compounds aim to combine the analgesic effects of MOP receptor activation with the unique properties of NOP receptor activation, which may mitigate some of the undesirable side effects of traditional opioids, such as respiratory depression, tolerance, and abuse liability. nih.govmdpi.com Preclinical studies in non-human primates with bifunctional NOP/MOP partial agonists have demonstrated potent anti-nociception without the dose-limiting adverse effects associated with MOP receptor activation alone. nih.gov A notable example of a mixed NOP/opioid receptor agonist, cebranopadol, has shown promising results in clinical trials as a novel analgesic. eurekaselect.comnih.gov

In addition to bifunctional ligands, there is ongoing development of selective NOP receptor agonists and antagonists. Non-peptide agonists like SCH 221510 and Ro 64-6198 have shown potent antinociceptive and anxiolytic effects in preclinical models, although challenges such as poor oral bioavailability have limited their clinical utility thus far. mdpi.com The development of potent and selective non-peptide antagonists is also a key area of interest for their potential in treating conditions like depression and Parkinson's disease. nih.govwikipedia.org

| Ligand | Type | Key Characteristics | Potential Therapeutic Applications |

|---|---|---|---|

| Cebranopadol | Bifunctional NOP/MOP Receptor Agonist | Has shown promising outcomes in clinical trials as a novel analgesic. eurekaselect.comnih.gov | Pain Management eurekaselect.comnih.gov |

| AT-121, BU08028, BU10038 | Bifunctional NOP/MOP Partial Agonists | Exerted potent anti-nociception without significant MOP-related side effects in non-human primates. nih.gov | Pain Management nih.gov |

| UFP-112 | Peptide NOP Receptor Agonist | A potent and long-lasting selective agonist. mdpi.comunife.it | Pain Management mdpi.comunife.it |

| PWT2-N/OFQ | Tetrabranched Peptide NOP Receptor Agonist | Full NOP receptor agonist with high potency and a long duration of action. mdpi.com | Pain Management mdpi.com |

| SCH 221510, Ro 64-6198 | Non-peptide NOP Receptor Agonists | Demonstrate potent antinociceptive and anxiolytic effects in animal models. mdpi.com | Pain, Anxiety mdpi.com |

Advancements in High-Resolution Structural Characterization of Nociceptin-NOP Receptor Complexes

Understanding the three-dimensional structure of the NOP receptor and how it interacts with its ligands at an atomic level is crucial for the rational design of new and improved drugs. Recent advancements in structural biology, particularly X-ray crystallography and cryogenic electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the NOP receptor. nih.govthermofisher.com

A significant breakthrough was the determination of the crystal structure of the human NOP receptor. nih.govunc.edu One of the solved structures was in complex with the peptide mimetic antagonist Banyu Compound-24 (C-24), which mimics the N-terminal residues of a NOP-selective peptide antagonist. nih.govunc.edu This structure has revealed key details of ligand-receptor recognition and has highlighted substantial conformational differences in the binding pocket between the NOP receptor and classical opioid receptors, which helps to explain their distinct pharmacological profiles. nih.govelsevierpure.com Another crystal structure of the NOP receptor was solved in complex with the antagonist SB-612111. rcsb.org These structures provide a valuable template for the design of novel NOP ligands. nih.govunc.edu

Cryo-EM is also emerging as a powerful tool for visualizing the interaction of ligands with their receptor targets, including opioid receptors. thermofisher.com This technique allows for the structural validation of novel ligand designs and provides a clearer understanding of the molecular mechanisms of receptor activation and signaling. thermofisher.com Future high-resolution structures of the NOP receptor in complex with its endogenous ligand N/OFQ, as well as various agonists and antagonists, will be invaluable for advancing drug discovery efforts.

| PDB ID | Receptor State | Bound Ligand | Resolution | Method |

|---|---|---|---|---|

| 4EA3 | Inactive | C-24 (Antagonist) nih.govresearchgate.net | 2.90 Å | X-ray Crystallography nih.gov |

| 5DHH | Inactive | SB-612111 (Antagonist) rcsb.org | 3.00 Å | X-ray Crystallography rcsb.org |

Refinement of Peptide Synthesis and Analog Design Methodologies for Enhanced Specificity and Potency

While small non-peptide molecules offer advantages in terms of oral bioavailability, research into peptide-based NOP receptor ligands continues to yield promising candidates with high potency and selectivity. mdpi.com A key strategy in this area is the use of the truncated and amidated form of N/OFQ, N/OFQ(1-13)NH2, as a template for designing new analogs. mdpi.com This shorter sequence maintains the potency and efficacy of the full-length peptide. mdpi.com

Systematic structure-activity relationship (SAR) studies have led to the identification of several modifications that can enhance the properties of these peptide analogs. For instance, substitutions at specific amino acid positions, such as Lysine (B10760008) at positions 9 and 13, have been shown to influence inhibitory activity. nih.gov The replacement of Lysine with Ornithine, for example, can maintain or even enhance activity. nih.gov

More innovative approaches to peptide synthesis are also being explored. One such method is the "peptide welding technology," which has been used to create tetrabranched derivatives of N/OFQ. mdpi.comunife.it These multi-branched peptides can exhibit significantly higher potency and a longer duration of action compared to the parent peptide. mdpi.com For example, the tetrabranched derivative PWT2-N/OFQ was found to be 40-fold more potent than N/OFQ. mdpi.com These advancements in peptide design are overcoming some of the traditional limitations of peptide-based therapeutics and are expanding the potential for their clinical application.

Expanded Exploration of the Nociceptin (B549756)/NOP System in Undiscovered Biological Contexts and Cellular Mechanisms

The N/OFQ-NOP system is increasingly being recognized for its role in a wide range of biological processes beyond its initially characterized functions in pain and nociception. nih.govmdpi.com The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems suggests its involvement in a multitude of physiological and pathophysiological states. mdpi.comnih.gov

Emerging research is uncovering the role of the N/OFQ-NOP system in stress-related disorders. nih.govresearchgate.net Studies suggest that NOP receptor agonists may have therapeutic potential for anxiety, while NOP receptor antagonists could be beneficial for treating depression and certain eating disorders. nih.govresearchgate.net There is also growing interest in the role of this system in drug and alcohol dependence, with evidence suggesting that both agonists and antagonists may be effective therapeutic approaches for substance use disorders. nih.gov

Furthermore, the N/OFQ-NOP system has been implicated in Parkinson's disease, with elevated levels of N/OFQ found in the cerebrospinal fluid of patients. nih.gov This has led to the rationale for developing NOP receptor antagonists as potential treatments for the motor symptoms of this disease. nih.gov Recent studies have also begun to explore the role of the NOP receptor in endometriosis-associated pain, with findings suggesting that NOP receptors are expressed in the associated nerve fibers, highlighting a potential new therapeutic target for this chronic pain condition. mdpi.com

The involvement of the N/OFQ-NOP system in the immune system is another exciting area of new research. N/OFQ and its receptor are expressed on various immune cells, and have been shown to modulate the synthesis and release of inflammatory molecules. nih.gov This suggests a potential role for NOP receptor ligands in the treatment of inflammatory conditions. nih.gov

| Compound Name |

|---|

| Nociceptin/Orphanin FQ (N/OFQ) |

| Cebranopadol |

| AT-121 |

| BU08028 |

| BU10038 |

| UFP-112 |

| PWT2-N/OFQ |

| SCH 221510 |

| Ro 64-6198 |

| Banyu Compound-24 (C-24) |

| SB-612111 |

| N/OFQ(1-13)NH2 |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Fggftkarstarkl, and how can researchers ensure reproducibility?

- Answer: Synthesis protocols should include step-by-step procedures for precursor selection, reaction conditions (e.g., temperature, catalysts), and purification techniques (e.g., column chromatography, recrystallization). To ensure reproducibility, document deviations, solvent purity, and equipment calibration. Peer-reviewed experimental sections (e.g., in Beilstein Journal of Organic Chemistry) provide templates for standardized reporting . For novel compounds, include spectroscopic validation (NMR, MS) and purity metrics (HPLC) in the main manuscript, with extended data in supplementary materials .

Q. How should researchers characterize Fggftkarstarkl’s structural and chemical properties using spectroscopic techniques?

- Answer: Combine multiple techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity.

- Mass Spectrometry : Use high-resolution MS to validate molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline samples, report crystallographic data (CCDC deposition) to confirm 3D structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Fggftkarstarkl across studies?

- Answer: Conduct a systematic review to assess variability in experimental designs (e.g., cell lines, dosage, controls). Use meta-analysis tools to quantify effect sizes and heterogeneity. If inconsistencies persist, perform replication studies under standardized conditions, adhering to protocols like ARRIVE guidelines for preclinical research . Statistical methods (e.g., Bayesian analysis) can model uncertainty in conflicting results .

Q. What methodological frameworks are recommended for designing experiments to investigate Fggftkarstarkl’s mechanism of action?

- Answer:

- Hypothesis-driven approach : Define clear aims (e.g., target binding, signaling pathways) using siRNA knockdown or CRISPR-edited models.

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map systemic effects .

- Controls : Include positive/negative controls and dose-response curves to validate specificity .

- Data validation : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for functional activity) .

Q. How should researchers address gaps in Fggftkarstarkl’s pharmacokinetic/pharmacodynamic (PK/PD) data?

- Answer:

- In vitro models : Optimize Caco-2 permeability assays for absorption studies.

- In vivo protocols : Use radiolabeled compounds to track distribution and metabolism in animal models.

- Computational modeling : Apply PBPK/PD models to predict human dosing from preclinical data. Ensure compliance with FAIR data principles by sharing raw datasets in repositories like Zenodo .

Data Management and Interdisciplinary Collaboration

Q. What best practices ensure rigorous data management for Fggftkarstarkl research?

- Answer:

- Data Management Plan (DMP) : Outline data collection, storage (e.g., encrypted cloud platforms), and sharing protocols. Align with DFG/Science Europe standards for reproducibility .

- Metadata : Annotate datasets with experimental conditions, instrument settings, and software versions .

- Ethical compliance : For human/animal studies, detail IRB/IACUC approvals and anonymization procedures .

Q. How can interdisciplinary approaches enhance Fggftkarstarkl research?

- Answer:

- Collaborative frameworks : Integrate computational chemistry (e.g., molecular docking) with wet-lab validation.

- Open Research Knowledge Graphs (ORKG) : Use semantic tools to map relationships between Fggftkarstarkl’s properties and existing literature .

- Cross-disciplinary peer review : Engage experts in pharmacology, synthetic chemistry, and data science to critique experimental designs .

Literature and Methodology

Q. What strategies improve the efficiency of literature reviews for Fggftkarstarkl-related studies?

- Answer:

- Search syntax : Use Boolean operators in Google Scholar (e.g., "Fggftkarstarkl AND (synthesis OR bioactivity)") to filter results by discipline .

- Citation chaining : Track references in seminal papers and use tools like Connected Papers to visualize research networks .

- Critical appraisal : Apply AMSTAR or SYRCLE checklists to assess study quality and bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.